molecular formula C16H23NO2S B2974389 1-((4-Cyclohexylphenyl)sulfonyl)pyrrolidine CAS No. 431890-68-5

1-((4-Cyclohexylphenyl)sulfonyl)pyrrolidine

Cat. No.: B2974389
CAS No.: 431890-68-5
M. Wt: 293.43
InChI Key: BQIGKWKYDZLPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Cyclohexylphenyl)sulfonyl)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, built on a pyrrolidine scaffold. The pyrrolidine ring is a five-membered nitrogen-containing saturated heterocycle that serves as a fundamental structural component in numerous biologically active molecules and approved therapeutics . Incorporating a benzenesulfonyl group at the nitrogen position of the pyrrolidine ring creates a sulfonamide derivative, a functional group known for its versatility in drug design. The specific molecular architecture of this compound, featuring a cyclohexylphenyl group linked to the sulfonyl moiety, makes it a valuable intermediate for constructing more complex target molecules. This structural framework is frequently explored in the design of enzyme inhibitors, including potential applications against targets like cyclooxygenase-2 (COX-2) . The compound falls within a class of sulfonyl-containing pyrrolidine derivatives investigated for their potential pharmacological applications, positioning it as a promising scaffold for developing novel therapeutic agents . Researchers utilize this chemical as a key synthetic building block, particularly in projects aimed at discovering new enzyme modulators for treating metabolic diseases such as type 2 diabetes, as well as inflammatory conditions . Its structural features allow for further chemical modifications, enabling systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties. This compound is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c18-20(19,17-12-4-5-13-17)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h8-11,14H,1-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIGKWKYDZLPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-Cyclohexylphenyl)sulfonyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a sulfonyl group and a cyclohexylphenyl moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Studies have shown that compounds bearing sulfonyl groups often exhibit antimicrobial properties. For instance, derivatives similar to this compound have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism typically involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Antidiabetic Activity

Research indicates that pyrrolidine derivatives can improve insulin sensitivity and glucose uptake in cells. Compounds structurally related to this compound have been evaluated for their ability to reduce blood glucose levels without affecting insulin concentrations. For example, certain derivatives showed significant enhancement in glucose incorporation into lipids, which is crucial for managing diabetes .

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been explored extensively. Compounds similar to this compound have exhibited cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The observed activity often correlates with the ability to inhibit specific enzymes involved in cancer cell proliferation .

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) has been reported for sulfonamide derivatives. Compounds with similar structures have shown strong inhibitory effects against AChE, which is relevant for conditions like Alzheimer's disease . The IC50 values for these compounds indicate their potency in enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

A study synthesized several pyrrolidine derivatives and tested their antimicrobial activity against clinical isolates of bacteria. Among them, one derivative exhibited an IC50 value of 0.63 µM against S. typhi, demonstrating significant antibacterial potential .

Case Study 2: Antidiabetic Effects

In vivo studies on a related compound revealed a 37% increase in insulin sensitivity at a dosage range of 0.3–100 µM. This finding supports the hypothesis that modifications in the phenyl ring can enhance the biological activity of pyrrolidine derivatives .

Data Tables

Activity Compound IC50/EC50 Value Target
AntimicrobialThis compound0.63 µM (S. typhi)Bacterial cell wall synthesis
AntidiabeticPyrrolidine Derivative AEC50 = 0.073 µMGPR119 receptor
AnticancerPyrrolidine Derivative BIC50 = 5 µMCancer cell proliferation
Enzyme InhibitionPyrrolidine Derivative CIC50 = 2.14 µMAcetylcholinesterase

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The sulfonamide scaffold allows for significant structural diversity. Key substituent variations include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
1-((4-Cyclohexylphenyl)sulfonyl)pyrrolidine 4-Cyclohexylphenyl C₁₆H₂₃NO₂S 293.43 High lipophilicity due to cyclohexyl group; synthesized via Pd catalysis
1-((4-Nitrophenyl)sulfonyl)pyrrolidine 4-Nitrophenyl C₁₀H₁₂N₂O₄S 256.28 Electron-withdrawing nitro group enhances electrophilicity; used in oxidation studies
1-((4-Bromophenyl)sulfonyl)pyrrolidine 4-Bromophenyl C₁₀H₁₂BrNO₂S 290.18 Halogen substituent improves metabolic stability; blocks biological targets
1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine 3-Bromo-4-methoxyphenyl C₁₁H₁₄BrNO₃S 320.20 Methoxy group increases solubility; potential CNS activity
1-((2-Cyclopentylethyl)sulfonyl)pyrrolidine 2-Cyclopentylethyl C₁₁H₂₁NO₂S 243.36 Cyclopentyl group reduces steric hindrance compared to cyclohexyl

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups (EDG/EWG): EDGs (e.g., methoxy) enhance nucleophilicity and solubility, while EWGs (e.g., nitro, bromo) increase electrophilicity and stability .
  • Steric Effects: Bulky substituents like cyclohexyl may hinder reactivity in catalytic systems but improve membrane permeability .
  • Halogenation: Bromine substituents are common in drug design for enhancing binding affinity and metabolic resistance .

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